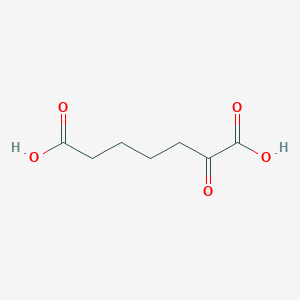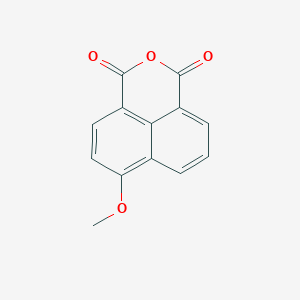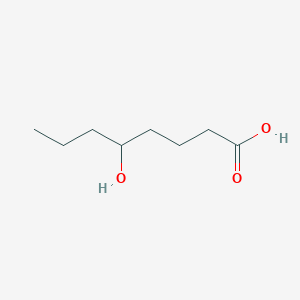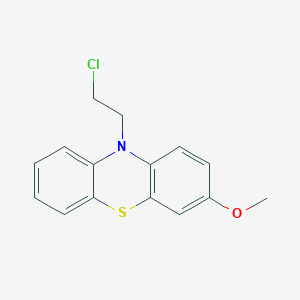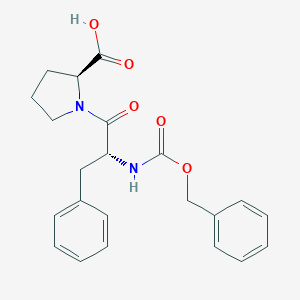
Z-D-Phe-Pro-OH
概要
説明
Z-D-Phe-Pro-OH is a compound used for pharmaceutical testing .
Synthesis Analysis
Z-D-Phe-Pro-OH is synthesized using various methods. For instance, the alpha-glyceryl esters of Z-Gly, Z-Phe, and Z-Tyr were synthesized and their use for protease catalyzed peptide synthesis was studied . Another study reported the influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells .
Molecular Structure Analysis
The molecular formula of Z-D-Phe-Pro-OH is C17H17NO4 . The spatial structure of peptides containing synthetic amino acids like Z-D-Phe-Pro-OH has been explored in recent studies .
Chemical Reactions Analysis
Z-D-Phe-Pro-OH is involved in various chemical reactions. For instance, it has been found to affect lipid metabolism both in vivo and in vitro .
Physical And Chemical Properties Analysis
Z-D-Phe-Pro-OH has a density of 1.2±0.1 g/cm3, a boiling point of 511.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 81.1±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 239.8±3.0 cm3 .
科学的研究の応用
Nanomedicine and Drug Delivery
The Phe-Phe motif, which is part of the “Z-D-Phe-Pro-OH” structure, is known for its ability to drive the self-assembly of short peptides into nanostructures and hydrogels . These nanostructures have been explored for their potential in nanomedicine, particularly in drug delivery systems. The self-assembled peptides can encapsulate drugs, protecting them from degradation and enabling targeted delivery to specific tissues or cells.
Biomaterials Development
Peptides containing the Phe-Phe motif are also investigated for their application in creating biomaterials . The self-assembling nature of these peptides allows for the formation of scaffolds that can support cell growth and tissue regeneration. This is particularly useful in regenerative medicine, where there is a need for materials that can mimic the natural extracellular matrix.
Anticancer Therapeutics
Research has shown that cyclic peptides containing the Pro-Pro-Phe-Phe sequence exhibit cytotoxic effects on melanoma cells . These peptides, including variations of “Z-D-Phe-Pro-OH,” can induce cell death in cancer cells, making them promising leads for developing new anticancer drugs.
Peptide Self-Assembly
The self-assembly properties of peptides with the Phe-Phe motif are not only useful for drug delivery and biomaterials but also for understanding the fundamental principles of molecular self-assembly . Studying these peptides can provide insights into the forces and conditions that drive self-assembly, which is crucial for the design of new materials and nanodevices.
Sensors and Bioelectronics
The unique morphological structures of self-assembled Phe-Phe motif-based nanostructures have potential applications in the field of sensors and bioelectronics . These materials can be engineered to have specific electrical or optical properties, making them suitable for use in biosensors, diagnostic devices, and other electronic applications.
Innovative Therapeutic Paradigms
Finally, the Phe-Phe motif-based molecules, including “Z-D-Phe-Pro-OH,” are being explored for their role in creating new therapeutic paradigms . This includes the development of novel treatment strategies that leverage the unique physicochemical properties of nanomaterials for improved disease identification and treatment.
Safety and Hazards
Z-D-Phe-Pro-OH should be handled with care. In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
将来の方向性
作用機序
Target of Action
Z-D-Phe-Pro-OH, also known as N-Cbz-D-phenylalanine, is primarily used for affinity chromatography of proteinases . It has been found to interact with proteinases such as the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus . These enzymes play a crucial role in various biological processes, including digestion, immune response, and cell signaling.
Mode of Action
It is known that the compound interacts with its target enzymes in a way that allows it to bind to the active sites of these enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
For instance, they can affect lipid metabolism . In one study, a dipeptide containing the Pro-Pro-Phe-Phe sequence was found to influence patient-derived melanoma cells .
Pharmacokinetics
It is known that the compound’s structure, which includes both l- and d-amino acids, can influence its pharmacokinetic profile . For instance, cyclic peptides, which include Z-D-Phe-Pro-OH, often show better pharmacokinetic and toxic profiles than their linear counterparts .
Result of Action
It is known that the compound can have cytotoxic and cytostatic effects on melanoma cells . For instance, a cyclic peptide containing the Pro-Pro-Phe-Phe sequence was found to reduce the viability of melanoma cells to 50% of control at about 10 µM .
Action Environment
The action, efficacy, and stability of Z-D-Phe-Pro-OH can be influenced by various environmental factors. For instance, the production of cyclic dipeptides, such as Z-D-Phe-Pro-OH, can be influenced by factors such as temperature, pH, and the presence of various carbon sources . Moreover, the compound’s action can be influenced by the specific environment within the body, including the presence of other molecules and the pH of the surrounding fluids.
特性
IUPAC Name |
(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27)/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMUASKUOLVIO-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216721 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Phe-Pro-OH | |
CAS RN |
17460-56-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17460-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
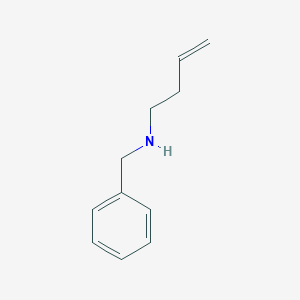
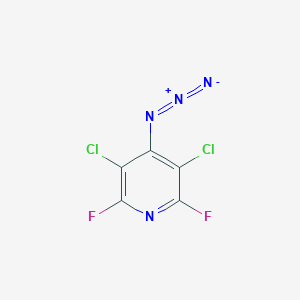

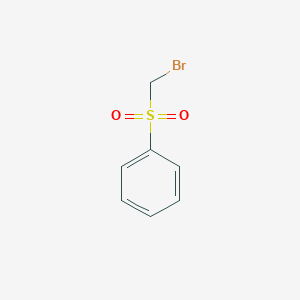
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
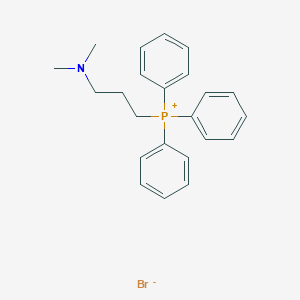
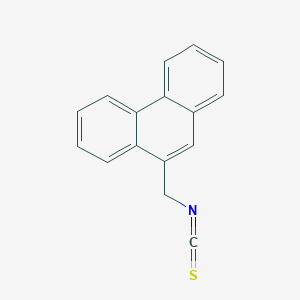
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
